![molecular formula C23H24N2O4 B285179 Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate, also known as QD-1, is a chemical compound that belongs to the quinoline family. It has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves its binding to sigma-2 receptors, which are located in the endoplasmic reticulum and mitochondria of cells. This binding leads to the modulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has also been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway.
Biochemical and Physiological Effects:
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has several advantages for use in lab experiments. It has high selectivity for sigma-2 receptors, which allows for specific targeting of these receptors in cells. Additionally, Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has low toxicity, which makes it suitable for use in in vivo studies. However, one limitation of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate in scientific research. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its role in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate and its effects on cellular processes.
Synthesemethoden
The synthesis of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves a multi-step process that begins with the reaction of 2-phenylethylamine with ethyl acetoacetate. This is followed by a cyclization reaction using phosphorus oxychloride and then a carboxylation reaction using carbon dioxide. The final product is obtained through the esterification of the dicarboxylic acid with ethanol. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-2 receptors, which are known to be involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been used in studies investigating the role of sigma-2 receptors in cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C23H24N2O4 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
diethyl 4-(2-phenylethylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-3-28-22(26)17-10-11-20-18(14-17)21(19(15-25-20)23(27)29-4-2)24-13-12-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
NCXSZQDBJSWEHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
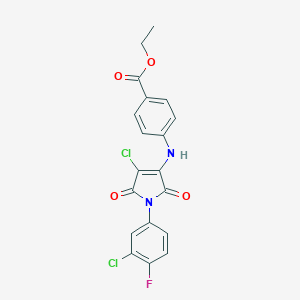
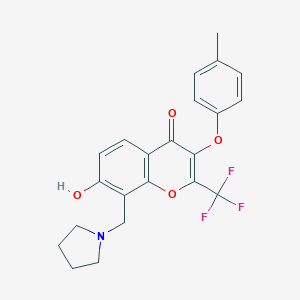
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
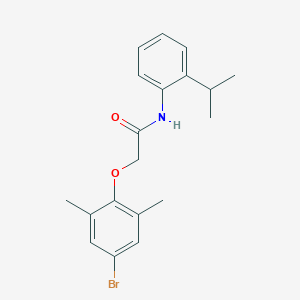
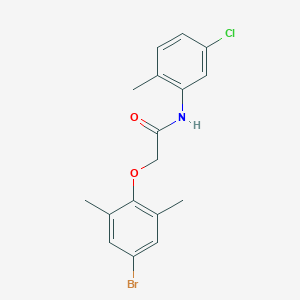
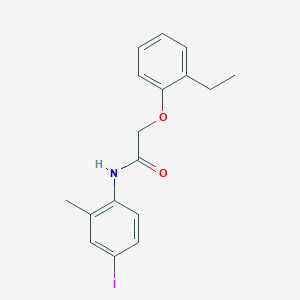
![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)
